

# DFT computational studies on 1-azido-2-nitroethane structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethane, 1-azido-2-nitro-

Cat. No.: B15469646

[Get Quote](#)

An In-Depth Technical Guide to DFT Computational Studies on the Structure of 1-Azido-2-Nitroethane

## Introduction

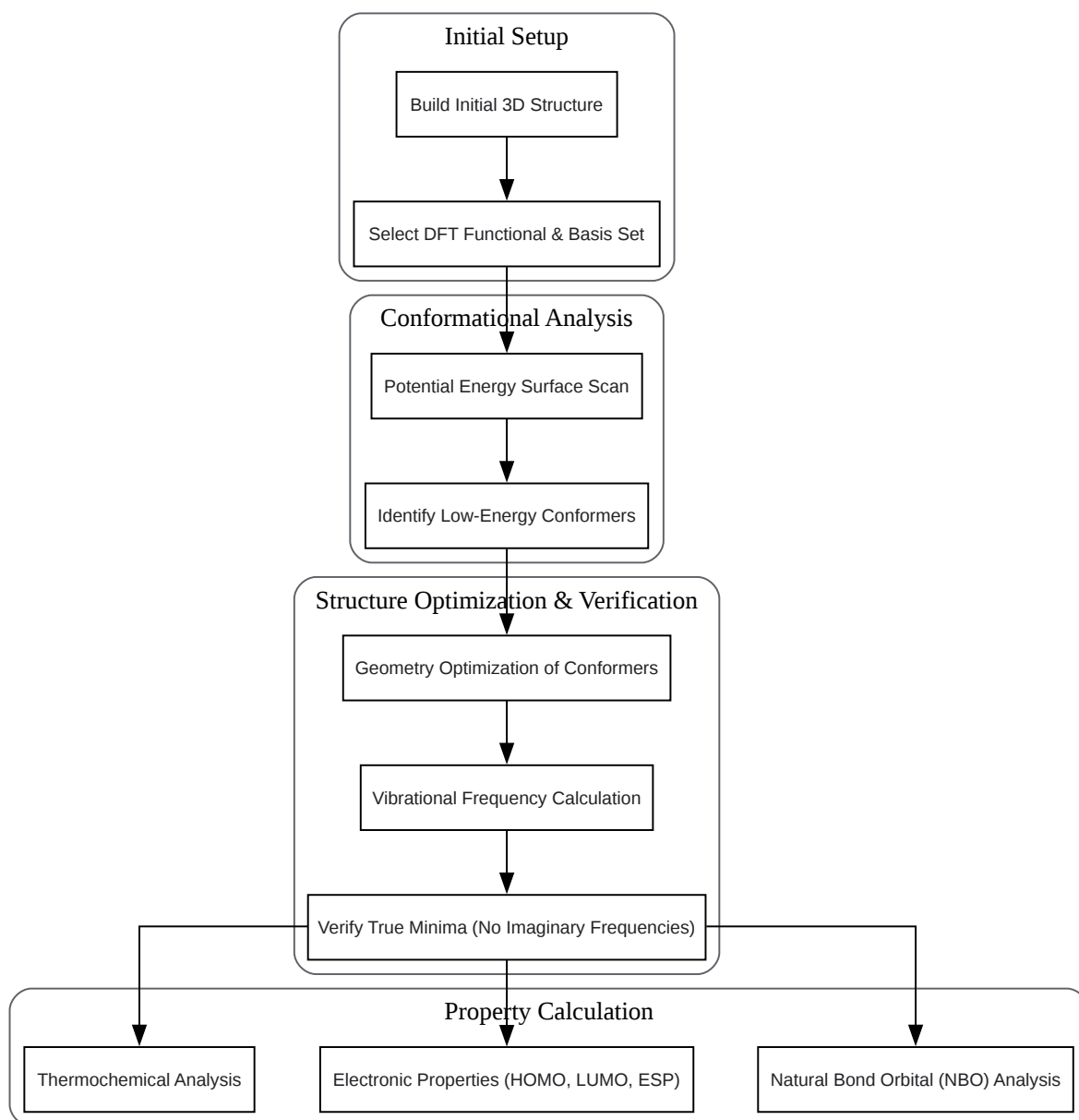
1-azido-2-nitroethane is a molecule of interest within the field of energetic materials due to the presence of both an azide ( $-N_3$ ) and a nitro ( $-NO_2$ ) group. These functional groups are known explosives, and their interaction within the same molecule can lead to unique chemical and physical properties. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure, stability, and electronic properties of such energetic compounds.[1][2] This guide provides a comprehensive overview of the theoretical framework and practical application of DFT for the conformational analysis and structural characterization of 1-azido-2-nitroethane.

## Theoretical Background

DFT calculations aim to solve the electronic structure of a molecule to determine its energy and other properties.[3][4] The choice of functional and basis set is crucial for obtaining accurate results. For energetic materials containing nitro and azido groups, hybrid functionals such as B3LYP are commonly employed, as they provide a good balance between computational cost and accuracy.[5] The basis set, which describes the atomic orbitals, should be flexible enough to accurately represent the electron density. Pople-style basis sets like 6-31G(d,p) or more extensive sets like aug-cc-pVDZ are often used.[6][7][8]

## Computational Workflow

A typical DFT study on the structure of 1-azido-2-nitroethane would follow a systematic workflow to identify stable conformers and characterize their properties.



[Click to download full resolution via product page](#)

**Caption:** A generalized workflow for DFT computational studies.

## Detailed Methodologies

### Conformational Search

Due to the flexibility of the ethyl chain and the rotational freedom of the azido and nitro groups, 1-azido-2-nitroethane can exist in multiple conformations. A thorough conformational search is the first step in a computational study. This is often achieved through a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.<sup>[9]</sup> The minima identified on the PES are then subjected to full geometry optimization.

### Geometry Optimization and Vibrational Analysis

Each identified conformer is optimized to find its lowest energy structure at the chosen level of theory. Following optimization, a vibrational frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and second, to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data.

### Electronic Structure Analysis

Further analysis can provide insights into the reactivity and stability of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's electronic excitability and reactivity.<sup>[10]</sup> The electrostatic potential (ESP) mapped onto the electron density surface can reveal regions susceptible to nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis can provide information about intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the stability of different conformers.<sup>[11]</sup>

## Data Presentation

The quantitative results of a DFT study on 1-azido-2-nitroethane would be presented in a series of tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of 1-Azido-2-Nitroethane

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)	Parameter	Dihedral Angle (°)
C1-C2	1.540	N1-C1-C2	110.5	N1-C1-C2-N4	65.0
C1-N1	1.480	C1-C2-N4	112.0	N2-N1-C1-C2	175.0
N1-N2	1.250	C2-N4-O1	118.0	O1-N4-C2-C1	15.0
N2-N3	1.150	O1-N4-O2	124.0		
C2-N4	1.490				
N4-O1	1.220				
N4-O2	1.220				

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Relative Energies and Dipole Moments of 1-Azido-2-Nitroethane Conformers

Conformer	Relative Energy (kcal/mol)	Dipole Moment (Debye)
Gauche-1	0.00	3.5
Anti	1.25	2.8
Gauche-2	0.50	4.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 3: Calculated Vibrational Frequencies of the Most Stable Conformer

Vibrational Mode	Frequency (cm <sup>-1</sup> )	IR Intensity (km/mol)
N <sub>3</sub> asymmetric stretch	2100	High
NO <sub>2</sub> asymmetric stretch	1560	High
N <sub>3</sub> symmetric stretch	1280	Medium
NO <sub>2</sub> symmetric stretch	1350	High
C-H stretch	2950-3000	Medium

Note: The data in this table is hypothetical and for illustrative purposes only.

## Conclusion

DFT computational studies provide a powerful and insightful approach to understanding the structure, stability, and electronic properties of energetic molecules like 1-azido-2-nitroethane. By systematically exploring the conformational landscape and analyzing the electronic structure, researchers can gain valuable data that can inform the design and development of new energetic materials with tailored properties. While no specific computational studies on 1-azido-2-nitroethane are currently available in the public literature, the methodologies outlined in this guide provide a robust framework for such an investigation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A DFT study on nitrotriazines [open.metu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [DFT computational studies on 1-azido-2-nitroethane structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15469646#dft-computational-studies-on-1-azido-2-nitroethane-structure]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)